molecular formula C11H7F3N4O3 B12441651 2-[2-Amino-6-(trifluoromethyl)pyrimidin-4-yl]-4-nitrophenol

2-[2-Amino-6-(trifluoromethyl)pyrimidin-4-yl]-4-nitrophenol

Cat. No.: B12441651
M. Wt: 300.19 g/mol
InChI Key: PHZXPFQKPQNHTH-UHFFFAOYSA-N
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Description

2-[2-Amino-6-(trifluoromethyl)pyrimidin-4-yl]-4-nitrophenol is a compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their wide range of biological activities and are extensively used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-Amino-6-(trifluoromethyl)pyrimidin-4-yl]-4-nitrophenol typically involves multiple steps. One common synthetic route starts with the reaction of 4,4,4-trifluoromethylacetoacetate and thiourea in the presence of potassium hydroxide in ethanol at 80°C for 3 hours . This reaction forms the pyrimidine ring with the trifluoromethyl group. Subsequent steps involve nitration and amination reactions to introduce the nitro and amino groups, respectively.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions are carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-[2-Amino-6-(trifluoromethyl)pyrimidin-4-yl]-4-nitrophenol undergoes various types of chemical reactions, including:

    Oxidation: The nitrophenol group can be oxidized to form quinone derivatives.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The amino group on the pyrimidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for the reduction of the nitro group.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

2-[2-Amino-6-(trifluoromethyl)pyrimidin-4-yl]-4-nitrophenol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Investigated for its antitumor and antimicrobial properties.

    Industry: Used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[2-Amino-6-(trifluoromethyl)pyrimidin-4-yl]-4-nitrophenol involves its interaction with specific molecular targets. For instance, it may bind to the active site of enzymes, inhibiting their activity. The trifluoromethyl group enhances its binding affinity and stability, making it a potent inhibitor. The nitrophenol group can participate in hydrogen bonding and other interactions, further stabilizing the compound within the target site .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-Amino-6-(trifluoromethyl)pyrimidin-4-yl]-4-nitrophenol is unique due to the presence of both the trifluoromethyl and nitrophenol groups. These functional groups contribute to its high reactivity and potential for diverse applications. The trifluoromethyl group enhances its lipophilicity and metabolic stability, while the nitrophenol group provides additional sites for chemical modification and interaction with biological targets.

Properties

Molecular Formula

C11H7F3N4O3

Molecular Weight

300.19 g/mol

IUPAC Name

2-[2-amino-6-(trifluoromethyl)pyrimidin-4-yl]-4-nitrophenol

InChI

InChI=1S/C11H7F3N4O3/c12-11(13,14)9-4-7(16-10(15)17-9)6-3-5(18(20)21)1-2-8(6)19/h1-4,19H,(H2,15,16,17)

InChI Key

PHZXPFQKPQNHTH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C2=CC(=NC(=N2)N)C(F)(F)F)O

Origin of Product

United States

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